Monoisodecyl phthalate

Endocrine disruption Toxicology TRPA1 ion channel

Monoisodecyl phthalate (MiDP) is the definitive reference standard for DIDP biomonitoring and a niche PVC plasticizer. Unlike surrogate monoesters, its unique C10 branched chain ensures accurate exposure assessment and SAR studies on TRPA1 activation. Procure MiDP to avoid quantitative misinterpretation in metabolomics and to verify microbial degradation pathways in environmental fate studies. Ideal for method validation, calibration, and receptor binding assays.

Molecular Formula C18H26O4
Molecular Weight 306.4 g/mol
CAS No. 31047-64-0
Cat. No. B105393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonoisodecyl phthalate
CAS31047-64-0
Synonyms1,2-Benzenedicarboxylic Acid Monoisodecyl Ester;  Phthalic Acid Isodecyl Ester
Molecular FormulaC18H26O4
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)O
InChIInChI=1S/C18H26O4/c1-14(2)10-6-4-3-5-9-13-22-18(21)16-12-8-7-11-15(16)17(19)20/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3,(H,19,20)
InChIKeyZICLWBMRDQUIDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monoisodecyl Phthalate (CAS 31047-64-0) Procurement Guide: Analytical Standard and Plasticizer Metabolite


Monoisodecyl phthalate (MiDP) is a phthalic acid monoester obtained by formal condensation of one carboxy group of phthalic acid with isodecanol [1]. It serves a dual role: as a primary hydrolytic metabolite of the high-molecular-weight plasticizer diisodecyl phthalate (DIDP) [2], and as a specialized plasticizer in its own right for enhancing polyvinyl chloride (PVC) flexibility and durability . Its chemical identity as a monoester distinguishes it from the more abundant diester phthalates used in bulk plasticization, positioning MiDP as a critical analyte in exposure biomonitoring and a niche ingredient in select polymer formulations.

Monoisodecyl Phthalate (31047-64-0) Substitution Risks: Why Structural Specificity Drives Functional Outcomes


Substituting monoisodecyl phthalate with generic 'phthalate monoesters' or alternative biomarkers introduces significant risk of misinterpretation or performance failure. As a specific metabolite of diisodecyl phthalate (DIDP), MiDP exhibits unique toxicokinetic and biological activity profiles that are not shared across the phthalate class. Its branched C10 alkyl chain dictates specific interactions with biological targets such as the human TRPA1 ion channel [1], and its metabolic fate differs markedly from other monoesters, being rapidly oxidized to secondary metabolites [2]. Consequently, using MiDP as an analytical standard or research material requires its precise chemical identity to ensure experimental reproducibility and accurate exposure assessment; using a surrogate, such as mono(2-ethylhexyl) phthalate (MEHP) or monoisononyl phthalate (MINP), would yield fundamentally different quantitative and mechanistic results.

Monoisodecyl Phthalate (31047-64-0) Quantitative Differentiation: Evidence-Based Comparison for Informed Procurement


Lower TRPA1 Activation Potency Compared to Shorter-Chain Monoesters In Vitro

Monoisodecyl phthalate exhibits significantly lower potency in activating the human Transient Receptor Potential Ankyrin 1 (TRPA1) channel compared to shorter-chain monoester analogs in a heterologous expression system. While exact EC50 values were not provided for MiDP, the study established a clear rank order of potency based on alkyl chain length [1]. The relative position of MiDP in this rank order (mono-hexyl > mono-heptyl > mono-n-octyl > mono-2-ethylhexyl > mono-isononyl and mono-isodecyl) indicates that MiDP, with its longer branched C10 chain, is among the least potent activators of human TRPA1 in this assay.

Endocrine disruption Toxicology TRPA1 ion channel

Minor Primary Metabolite Abundance Compared to Secondary Metabolites in Rat Urine

In a controlled rat study, monoisodecyl phthalate (MiDP) was quantified as a minor urinary metabolite of diisodecyl phthalate (DIDP) following a single oral dose of 300 mg/kg. The study directly compared the abundance of MiDP to its ω-oxidation product, mono(carboxy-isononyl) phthalate (MCiNP), which was found to be the most abundant urinary metabolite [1]. This finding establishes that MiDP is a transient hydrolytic intermediate that is rapidly further oxidized.

Toxicokinetics Biomonitoring Metabolism

Non-Detection in Human Urine Versus High Detection Frequency of Oxidative Metabolites

In a human biomonitoring study of 129 adult volunteers, the hydrolytic monoester monoisodecyl phthalate (MiDP) was not detected in any urine sample, whereas its secondary oxidative metabolites—monocarboxyisononyl phthalate (MCiNP), monohydroxyisodecyl phthalate (MHiDP), and monooxoisodecyl phthalate (MOiDP)—were detected in 98%, 96%, and 85% of samples, respectively [1]. This stark contrast in detection frequency underscores the rapid and extensive in vivo oxidation of MiDP in humans.

Human biomonitoring Exposure assessment Analytical chemistry

Species-Specific TRPA1 Activation: Human vs. Mouse Discrepancy

Monoisodecyl phthalate, like other phthalic acid monoesters, exhibited a pronounced species-specific difference in TRPA1 channel activation. The study found that while these monoesters activated human TRPA1, they did not activate mouse TRPA1 in a concentration-dependent manner up to 50 µM [1]. This finding highlights a critical limitation of using rodent models for assessing human TRPA1-related toxicological effects of MiDP and related compounds.

Species differences Toxicology In vitro pharmacology

Biodegradation Pathway Intermediate: Specific Formation by Bacillus sp. SB-007

A study on the biodegradation of diisodecyl phthalate (DIDP) by Bacillus sp. SB-007 identified monoisodecyl phthalate (MiDP) as a specific intermediate in the degradation pathway, along with phthalic acid [1]. This finding confirms MiDP's role as a transient species in the environmental breakdown of the high-molecular-weight plasticizer DIDP, providing a basis for environmental monitoring and remediation studies.

Biodegradation Environmental fate Microbiology

Monoisodecyl Phthalate (31047-64-0) Application Scenarios: High-Value Use Cases Grounded in Comparative Data


Analytical Standard for Targeted Metabolomics in Human Biomonitoring

Due to its non-detection in human urine (0% detection frequency) compared to its secondary oxidative metabolites (MCiNP, MHiDP, MOiDP at 85-98% detection) [1], monoisodecyl phthalate is most appropriately procured as an analytical standard for method development and validation in targeted metabolomics. It serves as a critical reference compound to confirm the absence of the parent monoester and to calibrate assays designed to quantify its more abundant oxidative metabolites, which are the true biomarkers of DIDP exposure.

In Vitro Mechanistic Studies of Human TRPA1 Activation

Monoisodecyl phthalate's specific rank order potency as a human TRPA1 activator—being among the least potent compared to shorter-chain monoesters [1]—makes it a valuable tool compound for structure-activity relationship (SAR) studies. Researchers investigating the molecular determinants of TRPA1 activation by environmental chemicals can use MiDP to explore the impact of branched C10 alkyl chain length on receptor binding and activation kinetics, particularly given the observed species-specificity where mouse TRPA1 is unresponsive [1].

Biodegradation Pathway Elucidation in Environmental Microbiology

As a confirmed intermediate in the bacterial degradation of DIDP by Bacillus sp. SB-007 [1], monoisodecyl phthalate is a key reference standard for environmental fate studies. Laboratories focused on bioremediation or assessing the persistence of high-molecular-weight phthalates in soil and water can utilize MiDP to trace degradation pathways and verify the activity of microbial consortia, distinguishing this specific monoester from other potential breakdown products.

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